Methylethylsiloxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

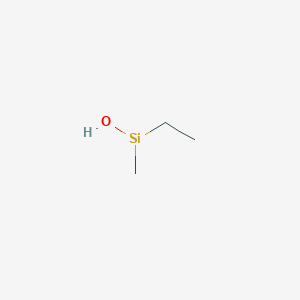

Methylethylsiloxane is a type of organosilicon compound that belongs to the broader class of siloxanes. These compounds are characterized by their silicon-oxygen backbone with organic groups attached to the silicon atoms. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylethylsiloxane can be synthesized through the hydrolytic polycondensation of dichlorosilanes. The process involves the reaction of dichlorosilane with water or methanol, leading to the formation of linear and cyclic oligomeric siloxanes . The reaction conditions typically include the use of cold, concentrated hydrochloric acid to facilitate the hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process starting from dichlorosilanes. The first step is the hydrolysis or methanolysis of dichlorosilane, which produces a mixture of linear and cyclic siloxanes . This mixture is then subjected to further processing to isolate and purify the desired this compound compound.

Chemical Reactions Analysis

Types of Reactions: Methylethylsiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of this compound can lead to the formation of silicon dioxide . Additionally, it can participate in hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, which can degrade the siloxane group to form siloxide salts . Hydrosilylation reactions typically require the presence of a catalyst, such as platinum or rhodium complexes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions yield silicon dioxide, while hydrosilylation reactions produce various organosilicon compounds .

Scientific Research Applications

Methylethylsiloxane has a wide range of applications in scientific research due to its unique chemical properties. In chemistry, it is used as a precursor for the synthesis of advanced materials, such as silicone elastomers and resins . In biology and medicine, this compound-based materials are utilized in medical implants and drug delivery systems due to their biocompatibility and stability . Industrially, this compound is employed in the production of coatings, sealants, and lubricants .

Mechanism of Action

The mechanism of action of methylethylsiloxane involves its interaction with various molecular targets and pathways. For instance, in hydrosilylation reactions, this compound acts as a hydride donor, transferring hydride ions to unsaturated organic compounds in the presence of a catalyst . This process involves the formation of a transition state complex between the siloxane and the catalyst, followed by the transfer of the hydride ion to the substrate.

Comparison with Similar Compounds

Methylethylsiloxane can be compared to other similar siloxane compounds, such as polymethylhydrosiloxane and polydimethylsiloxane. While all these compounds share a silicon-oxygen backbone, they differ in their organic substituents and chemical properties. Polymethylhydrosiloxane, for example, contains hydrogen atoms attached to the silicon, making it a more reactive reducing agent compared to this compound . Polydimethylsiloxane, on the other hand, has methyl groups attached to the silicon, resulting in a more stable and less reactive compound .

Similar Compounds

- Polymethylhydrosiloxane

- Polydimethylsiloxane

- Polyethylsiloxane

This compound stands out due to its unique combination of methyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other siloxanes.

Properties

Molecular Formula |

C3H9OSi |

|---|---|

Molecular Weight |

89.19 g/mol |

InChI |

InChI=1S/C3H9OSi/c1-3-5(2)4/h4H,3H2,1-2H3 |

InChI Key |

NDCHKIVDFBYGQB-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)

![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)

![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)

![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)

![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)